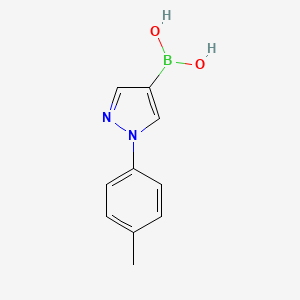

1-p-Tolylpyrazole-4-boronic acid

説明

Significance of Boronic Acids in Advanced Organic Synthesis

Boronic acids, characterized by the R-B(OH)₂ functional group, have become indispensable reagents in advanced organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them superior reagents for a variety of chemical transformations. nih.gov The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction forms a carbon-carbon bond between the organic residue of the boronic acid and an organohalide, providing a powerful method for constructing complex molecules like biaryls and poly-olefins. youtube.com

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and high efficiency, and it is frequently employed in the production of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The versatility and reliability of boronic acids in such reactions have solidified their status as essential building blocks in the synthetic chemist's toolkit.

Role of Boronic Acids in Modern Medicinal Chemistry and Drug Discovery

The utility of the boronic acid functional group extends profoundly into medicinal chemistry and drug discovery. Initially, there was some hesitation regarding the use of boron-containing compounds in medicine due to perceived toxicity. nih.govmdpi.com However, this perception has been largely demystified, and boronic acids are now recognized for their unique ability to form reversible covalent bonds with diol-containing molecules, such as sugars and specific amino acid residues in proteins. nih.gov

This characteristic is pivotal to their mechanism of action in a therapeutic context. Boronic acids can act as potent enzyme inhibitors by binding to the active sites of serine proteases. nih.gov This is exemplified by Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid group, which was the first of its kind to be approved by the FDA for cancer therapy. nih.govmdpi.com Its success has spurred significant interest in developing other boronic acid-based drugs, leading to the approval of others like ixazomib (B1672701) and vaborbactam. nih.gov The introduction of a boronic acid moiety into a bioactive molecule can significantly alter its selectivity and pharmacokinetic properties, making it a valuable strategy in the design of new therapeutic agents. mdpi.com

Overview of Pyrazole (B372694) Boronic Acid Derivatives in Scientific Literature

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comturkjps.org Many approved drugs, such as the anti-inflammatory celecoxib (B62257) and the kinase inhibitor Crizotinib, feature a pyrazole core, highlighting its importance in drug design. mdpi.comturkjps.org

When the pyrazole scaffold is combined with a boronic acid functional group, it creates a class of reagents with significant potential. Pyrazole boronic acids and their ester derivatives are increasingly used as key intermediates in the synthesis of complex, biologically active molecules. nih.gov For instance, they serve as crucial partners in Suzuki-Miyaura coupling reactions to create highly substituted pyrazole-containing compounds. nih.gov

Research has shown that pyrazole-based kinase inhibitors are a major focus in oncology. mdpi.com Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The synthesis of these inhibitors often involves coupling a pyrazole boronic acid derivative with another heterocyclic core. For example, in the development of Aurora kinase inhibitors, (1-benzyl-1H-pyrazol-4-yl)boronic acid and its analogues were utilized in Suzuki reactions to construct the final bioactive compounds. nih.gov Given that 1-p-Tolylpyrazole-4-boronic acid is a structural analogue to these reported reagents, it stands as a highly valuable, albeit less documented, building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

特性

IUPAC Name |

[1-(4-methylphenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRHNWJXQJCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674344 | |

| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-92-6 | |

| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 P Tolylpyrazole 4 Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Advancements and Substrate Scope

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates in the presence of a palladium catalyst. nih.govmit.edu This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govdigitellinc.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst and associated ligands. For the coupling of pyrazole (B372694) boronic acids, including 1-p-tolylpyrazole-4-boronic acid, specific catalyst systems have been found to be particularly effective. Research has shown that palladium precatalysts combined with bulky, electron-rich phosphine (B1218219) ligands like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) often provide superior results. nih.govnih.gov These ligands facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

For instance, studies on the coupling of 3-chloroindazole with 5-indole boronic acid demonstrated that catalyst systems employing SPhos and XPhos ligands delivered the highest product yields. nih.gov The use of second-generation precatalysts, which are more stable and efficient, has been shown to improve outcomes, leading to higher turnover rates and reduced side reactions like protodeboronation. nih.gov In some cases, dppf (1,1′-bis(diphenylphosphino)ferrocene) has also been employed as a ligand, particularly in the coupling of pyrazole triflates with arylboronic acids, where the addition of dppf was found to increase product yields. researchgate.netnih.gov The choice between these ligands can be crucial; for example, in the coupling of 3- and 4-bromopyrazoles, the XPhos-derived precatalyst P1 provided higher yields. nih.gov

The development of various generations of XPhos precatalysts (G1 to G4) has further refined the process, with newer generations often exhibiting higher reactivity and stability, allowing for reactions at lower temperatures and catalyst loadings. ntnu.no

| Catalyst System | Ligand | Substrates | Yield (%) | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | 3-chloroindazole, 5-indole boronic acid | 31 | nih.gov |

| Pd(OAc)₂ / SPhos | SPhos | 3-chloroindazole, 5-indole boronic acid | 69 | nih.gov |

| P2 (SPhos precatalyst) | SPhos | 3-chloroindazole, 5-indole boronic acid | 80 | nih.gov |

| P1 (XPhos precatalyst) | XPhos | 4-bromopyrazole, phenylboronic acid | 86 | nih.gov |

| Pd(dppf)Cl₂ | dppf | pyrazole triflate, arylboronic acid | - | researchgate.netnih.gov |

This compound and related pyrazole boronic acids are valuable coupling partners for a wide range of heteroaryl halides (chlorides, bromides) and triflates. mit.edumit.edu This allows for the synthesis of complex biheteroaryl structures, which are prevalent in biologically active molecules. mit.edunih.gov Successful couplings have been reported with various nitrogen-containing heterocycles such as indazoles, benzimidazoles, indoles, and other pyrazoles. mit.edunih.gov

The reactivity of the heteroaryl halide can influence the reaction conditions required. For example, heteroaryl chlorides, which are often less reactive, may necessitate more active catalyst systems, such as those based on XPhos precatalysts, to achieve high yields. ntnu.nomit.edu The coupling of pyrazole triflates with arylboronic acids has also been established as a viable method for forming C-C bonds. researchgate.netnih.gov The ability to use a variety of heteroaryl coupling partners significantly expands the synthetic utility of this compound. mit.edumit.edu

The outcome of Suzuki-Miyaura couplings is highly sensitive to reaction conditions, including the choice of solvent and the presence of water. Reactions can be performed in various solvents, with dioxane, often in combination with water, being a common choice. nih.govarkat-usa.org The use of aqueous bases is typical, although anhydrous conditions have also been developed. digitellinc.comnih.gov

The solvent can impact the solubility of reactants and the stability of the catalyst. hes-so.ch For instance, in some cases, a mixture of THF and aqueous potassium phosphate (B84403) has been used effectively. nih.gov The water content in the solvent mixture can be a critical parameter, influencing both the rate of the desired coupling and potential side reactions like protodeboronation, where the boronic acid is converted back to the corresponding arene. hes-so.chnih.gov While aqueous conditions are common, anhydrous protocols using soluble bases like potassium trimethylsilanolate (TMSOK) have been developed to couple substrates that are sensitive to hydrolysis. nih.govnih.gov

Additives can play a crucial role in optimizing Suzuki-Miyaura reactions. For instance, trimethyl borate (B1201080) has been shown to enhance reaction rates in anhydrous couplings of heteroaryl systems. nih.gov Its beneficial effects are multifaceted, including improving the solubility of boronate complexes, preventing catalyst deactivation by coordinating to Lewis-basic sites on the heteroaryl substrates, and buffering the reaction medium. nih.gov

In the context of coupling trifluoromethyl-substituted pyrazolylboronic esters, potassium formate has been used as an additive to suppress undesired homocoupling of the boronic ester, although it was noted that competing protodeboronation could still occur. psu.edu These examples highlight how carefully chosen additives can address specific challenges encountered in the coupling of complex substrates like this compound.

Chan-Lam Coupling: Copper-Mediated Carbon-Heteroatom Bond Formation

Beyond carbon-carbon bond formation, this compound can participate in Chan-Lam coupling reactions to form carbon-heteroatom bonds, such as C-N and C-O bonds. researchgate.netorganic-chemistry.org This reaction, typically catalyzed by copper salts like copper(II) acetate (B1210297), provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

The Chan-Lam coupling is attractive due to its often mild reaction conditions, which can sometimes be performed at room temperature and open to the air. organic-chemistry.orgwikipedia.org The reaction involves the coupling of an arylboronic acid with a nucleophile, such as an amine or an alcohol. wikipedia.orgalfa-chemistry.com This method has been successfully applied to the N-arylation of various nitrogen-containing heterocycles. researchgate.net The mechanism is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired product. wikipedia.org The scope of the Chan-Lam reaction is broad, tolerating a variety of functional groups on both the boronic acid and the heteroatom-containing coupling partner. researchgate.netalfa-chemistry.com

| Catalyst | Coupling Partners | Bond Formed | Key Features | Reference |

| Copper(II) acetate | Arylboronic acid, Amine/Alcohol | C-N / C-O | Mild conditions, often at room temperature, air-tolerant | organic-chemistry.orgwikipedia.orgalfa-chemistry.com |

| Copper complexes | Arylboronic acid, N-heterocycles | C-N | N-arylation of heterocycles | researchgate.net |

Scope with Nitrogen-Containing Functional Groups

The utility of this compound as a coupling partner extends to various nitrogen-containing heterocycles, enabling the synthesis of complex arylated pyrazoles and other N-heterocyclic structures. In Suzuki-Miyaura cross-coupling reactions, pyrazole-based boronic acids have been successfully coupled with halogenated nitrogenous heterocycles. For instance, studies have demonstrated the coupling of boronic acids with substrates like 3- and 4-bromopyrazole, as well as various chloroindoles, oxindoles, and azaindoles. nih.gov These reactions typically proceed in good to excellent yields, although they may require optimized catalyst systems, such as those derived from XPhos ligands, particularly for less reactive substrates. nih.gov

The Chan-Lam coupling reaction represents another important transformation, facilitating the formation of C-N bonds. This reaction involves the coupling of aryl boronic acids with N-H containing compounds, such as amines, amides, and heterocycles, mediated by copper catalysts. researchgate.net Research has shown that pyrazoles can be N-arylated using aryl boronic acids in the presence of copper(II) acetate. researchgate.net The regioselectivity of such arylations can be influenced by directing groups present on the pyrazole ring. For example, a 3-dimethylaminopropyloxy group on a pyrazole has been found to direct arylation exclusively to the N-2 position. researchgate.net This highlights the potential for controlled synthesis of specific N-aryl pyrazole isomers using boronic acids like this compound.

The scope of these coupling reactions is broad, tolerating a range of functional groups on both the boronic acid and the nitrogen-containing coupling partner. This versatility makes this compound a valuable building block in medicinal chemistry and materials science for creating libraries of complex nitrogen-rich molecules. nih.govresearchgate.net

Electronic and Steric Effects of Substituents on Arylation Efficiency

The efficiency of arylation reactions involving this compound is significantly influenced by the electronic and steric properties of the substituents on both coupling partners. In Suzuki-Miyaura and related cross-coupling reactions, electronic effects play a crucial role in modulating the reactivity of the boronic acid. Generally, electron-rich aryl boronic acids tend to exhibit higher reactivity compared to their electron-poor counterparts. researchgate.netnih.gov The p-tolyl group in this compound is electron-donating, which can enhance its nucleophilicity and facilitate the transmetalation step in the catalytic cycle. Conversely, arylating agents with electron-withdrawing groups may react more slowly. researchgate.net

Steric hindrance is another critical factor. Ortho-substitution on the aryl boronic acid or the coupling partner can impede the reaction, leading to lower yields. nih.gov This is attributed to the difficulty in the approach of the reactants to the metal center in the transition state. However, some catalyst systems are designed to overcome this steric bulk. While electron-donating groups at the ortho position can sometimes be tolerated, highly hindered substrates often require more forcing conditions or specialized, bulky phosphine ligands to achieve good conversion. nih.govacs.org

In the context of this compound, the tolyl group is at the N-1 position of the pyrazole ring, which is relatively distant from the C-4 boronic acid moiety. This positioning minimizes direct steric interference at the reaction center, potentially contributing to its favorable reactivity in cross-coupling reactions. The primary steric and electronic considerations would therefore arise from the substituents on the coupling partner.

| Coupling Partner | Substituent Type | Effect on Efficiency | Reference |

| Aryl Halide | Electron-donating | Generally increases rate/yield | researchgate.net |

| Aryl Halide | Electron-withdrawing | Generally decreases rate/yield | researchgate.net |

| Aryl Halide | Ortho-substituent | Can decrease yield due to steric hindrance | nih.gov |

| Boronic Acid | Electron-donating | Generally increases reactivity | nih.gov |

| Boronic Acid | Electron-withdrawing | Generally decreases reactivity | researchgate.net |

Palladium-Catalyzed Prenylation of (Hetero)aryl Boronic Acids

Palladium-catalyzed prenylation offers a direct method for introducing the valuable prenyl or dimethylallyl motif onto aromatic and heteroaromatic scaffolds. This transformation has been successfully applied to (hetero)aryl boronic acids, including those with heterocyclic structures similar to pyrazoles, using prenyl alcohol as the prenyl source. researchgate.netcalstate.edu The reaction is highly dependent on the choice of catalyst system, with dialkylbiaryl phosphine ligands like SPhos proving to be highly active and effective. researchgate.net

The efficiency and regioselectivity of the C-C bond formation can be tuned by the ligand choice. researchgate.net These reactions provide access to both prenylated and reverse-prenylated products, which are common substructures in natural products and therapeutic agents. For heteroaryl boronic acids, the methodology has been shown to be applicable, with substrates such as quinoline-6-ylboronic acid providing the desired product in good yield. researchgate.net While specific data for this compound is not detailed, the successful application to other heteroaryl boronic acids suggests its viability as a substrate in this transformation. researchgate.netcalstate.edu

| Heteroaryl Boronic Acid | Catalyst System (Ligand) | Yield (%) | Reference |

| Indole-5-boronic acid | Pd(dba)₂ / SPhos | 63 | researchgate.net |

| Quinoline-6-ylboronic acid | Pd(dba)₂ / SPhos | 69 | researchgate.net |

Other Related C-C and C-Heteroatom Coupling Transformations (e.g., Liebeskind-Srogl, Oxidative Heck)

Beyond the widely used Suzuki coupling, this compound and related compounds are potential substrates for other important C-C and C-heteroatom bond-forming reactions.

Liebeskind-Srogl Coupling: This reaction is a palladium-catalyzed, copper(I)-mediated cross-coupling of thioesters with boronic acids to form ketones under neutral conditions. nih.govsynarchive.com It provides a powerful alternative to traditional methods for C-C bond formation, especially when other functional groups might be sensitive to the conditions of other coupling reactions. nih.gov The reaction is compatible with a wide range of boronic acids and thioesters. wikipedia.org The free boronic acid is required for the reaction to proceed, making this compound a suitable potential nucleophile in this transformation. researchgate.net

Oxidative Heck Reaction: In the oxidative Heck reaction, an aryl boronic acid couples with an olefin, with the palladium catalyst being re-oxidized in the catalytic cycle by an external oxidant, or in some cases, by the solvent or substrate itself. organic-chemistry.orgnih.gov This reaction avoids the need for pre-halogenated starting materials. The scope includes both electron-rich and electron-deficient olefins. organic-chemistry.org Mechanistic studies suggest that the electronic nature of the boronic acid can influence the regioselectivity of the migratory insertion step. nih.gov Given the general applicability to arylboronic acids, this compound is a plausible candidate for this type of transformation.

Oxidative Homocoupling: A facile route to symmetric bipyrazoles has been developed through the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters. rsc.orgrsc.org This reaction proceeds in the presence of air and water, offering a direct and elegant method for synthesizing C4-C4' linked bipyrazoles, which are valuable ligands for metal-organic frameworks. rsc.orgrsc.org

Protodeboronation: Decomposition Pathways and Stability Considerations

Protodeboronation is a significant decomposition pathway for aryl and heteroaryl boronic acids, wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This side reaction can compromise the efficiency of cross-coupling reactions by consuming the boronic acid reagent. core.ac.uk The stability of a given boronic acid, including this compound, is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the organic substituent. wikipedia.orgacs.org For heteroaromatic boronic acids containing basic nitrogen atoms, like pyrazoles, the speciation of the molecule across different pH ranges adds layers of complexity to its stability and decomposition pathways. wikipedia.orgnih.gov

pH-Rate Profiles and Kinetic Studies

Kinetic studies of protodeboronation are often conducted by monitoring the reaction rate across a wide pH range, generating pH-rate profiles (log k_obs vs. pH). core.ac.uknih.gov These studies reveal that the rate of protodeboronation is highly dependent on the pH of the medium, which dictates the speciation of the boronic acid. acs.orgnih.gov Boronic acids exist in equilibrium between the neutral boronic acid form (ArB(OH)₂) and the anionic boronate form (ArB(OH)₃⁻). For heteroaromatic boronic acids with basic nitrogens, further protonated cationic and zwitterionic species can exist. wikipedia.orgnih.gov

A general kinetic model for the protodeboronation of heteroarylboronic acids has been developed, incorporating pathways for the decomposition of each species (neutral, boronate, zwitterionic, cationic). ed.ac.uk For example, studies on pyrazolylboronic acids have shown that their pH-rate profiles can be complex. nih.gov The 5-pyrazolylboronic acid regioisomer, for instance, exhibits a nuanced profile indicating multiple competing decomposition pathways. nih.gov Furthermore, it has been observed that the fragmentation of 5-pyrazolyl boronic acids can be accelerated by the presence of Lewis acid additives like copper or zinc salts. nih.gov These kinetic analyses are crucial for understanding the stability of reagents like this compound and for optimizing conditions to minimize this undesirable side reaction. acs.org

| Boronic Acid Species | pH Range of Predominance | General Stability | Reference |

| Cationic [Ar(H)B(OH)₂]⁺ | Low pH | Varies | nih.gov |

| Zwitterionic | Near neutral pH | Often highly reactive/unstable | wikipedia.org |

| Neutral [ArB(OH)₂] | Acidic to Neutral pH | Moderately stable | core.ac.uk |

| Anionic [ArB(OH)₃]⁻ | High pH | Often reactive, prone to base-catalyzed decomposition | ed.ac.uk |

Elucidation of Acid-Catalyzed and Base-Catalyzed Protodeboronation Mechanisms

The mechanisms of protodeboronation have been investigated under both acidic and basic conditions.

Acid-Catalyzed Protodeboronation: The classical mechanism, first detailed by Kuivila, involves a specific acid-catalyzed electrophilic aromatic substitution where a proton replaces the boronic acid group on the aromatic ring. wikipedia.orged.ac.uk This pathway (k1) is typically significant only at very low pH. core.ac.uk

Base-Catalyzed Protodeboronation: Under basic conditions, the mechanism is more complex. The originally proposed pathway involved the hydrolysis of the anionic boronate species ([ArB(OH)₃]⁻). ed.ac.uk However, more recent and detailed studies have revealed a more nuanced picture. strath.ac.uk For many aryl boronic acids, the mechanism can involve a concerted ipso-protonation/C-B cleavage or even the liberation of a transient arylanion. strath.ac.uk

For basic heteroaromatic boronic acids, such as 2-pyridyl and potentially certain pyrazolyl boronic acids, a distinct and often very rapid decomposition pathway exists. wikipedia.orgnih.gov Under neutral pH conditions, these compounds can form a zwitterionic intermediate. wikipedia.orgnih.gov This zwitterion can then undergo a unimolecular fragmentation, leading to rapid protodeboronation. wikipedia.org The rate of this fragmentation can be so high that the compound's maximum instability occurs at neutral pH, with stability increasing in either strongly acidic or strongly basic conditions that shift the equilibrium away from the reactive zwitterion. wikipedia.org Additionally, at concentrations where both the neutral boronic acid and the anionic boronate are present (around the pKa), processes like self-catalysis and disproportionation can also occur, further complicating the decomposition profile. ed.ac.uknih.gov

Impact of Reaction Conditions and Additives on Compound Stability

The stability of pyrazole boronic acids, including this compound, is a critical factor in their storage and synthetic utility. Like many 2-heterocyclic boronic acids, these compounds can be susceptible to decomposition over time, particularly under specific reaction conditions. nih.gov The primary degradation pathways include protodeboronation, oxidation, and polymerization, which can be accelerated by factors such as heat, the presence of a base, or palladium catalysts used in cross-coupling reactions. nih.gov

The inherent instability of some boronic acids has led to the development of stabilizing strategies. One general solution is the conversion of the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate. nih.gov These MIDA boronates are typically air-stable, solid materials that can be stored for extended periods without significant degradation. nih.gov They are designed for slow release of the corresponding boronic acid under specific reaction conditions, such as the presence of a mild base like potassium phosphate (K₃PO₄) in an aqueous dioxane mixture. nih.gov This in situ generation ensures that the concentration of the unstable free boronic acid remains low, minimizing decomposition while allowing it to participate effectively in the desired reaction. nih.gov

The table below illustrates the comparative stability of various unprotected boronic acids versus their MIDA boronate counterparts when stored on the benchtop.

| Entry | Boronic Acid | Purity of Boronic Acid (after 15 days) | Purity of MIDA Boronate (after 60 days) |

| 1 | 2-Thiopheneboronic acid | 50% | >95% |

| 2 | 2-Furanboronic acid | 65% | >95% |

| 3 | (E)-Prop-1-en-1-ylboronic acid | 70% | >95% |

| 4 | Cyclopropylboronic acid | 75% | >95% |

| Data sourced from a study on the stability of boronic acids and their MIDA boronates. nih.gov |

Specific Transformation Pathways

N-Oxide Mediated Hydroxylation of Pyrazole Boronic Acids

A significant transformation pathway for aryl and heteroaryl boronic acids is their conversion to the corresponding phenols (or hydroxylated heterocycles) through oxidation. N-Oxides have emerged as effective reagents for this purpose, enabling a mild, rapid, and metal-free hydroxylation process. organic-chemistry.orgresearchgate.net This method is particularly advantageous as it avoids the use of transition-metal catalysts or harsh oxidants, which can lead to unwanted side reactions or product contamination. organic-chemistry.org The reaction proceeds readily at room temperature in an open flask and is tolerant of a wide array of functional groups. organic-chemistry.org

The proposed mechanism for this transformation involves an initial nucleophilic attack by the oxygen atom of the N-oxide onto the electron-deficient boron atom of the boronic acid. organic-chemistry.org This is followed by a rearrangement, where one of the organic groups on the boron migrates to the oxygen atom, leading to the cleavage of the N-O bond. Subsequent hydrolysis of the resulting boronate ester intermediate liberates the hydroxylated product. organic-chemistry.org Studies have demonstrated the successful application of this methodology to a variety of arylboronic acids, with reaction times often ranging from one to five minutes. organic-chemistry.org This strategy has been specifically applied to the C-H hydroxylation of 1-phenyl-1H-pyrazoles, showcasing its utility for this class of heterocycles. nih.gov

The efficiency of N-oxide mediated hydroxylation is demonstrated in the table below for various substituted boronic acids.

| Entry | Substrate (ArB(OH)₂) | Reagent | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Trimethylamine N-oxide | 1 | 99 |

| 2 | 4-Methoxyphenylboronic acid | Trimethylamine N-oxide | 1 | 99 |

| 3 | 4-Chlorophenylboronic acid | Trimethylamine N-oxide | 5 | 98 |

| 4 | 3-Nitrophenylboronic acid | Trimethylamine N-oxide | 5 | 96 |

| 5 | 2-Naphthylboronic acid | Trimethylamine N-oxide | 1 | 99 |

| Data adapted from a study on the hydroxylation of boronic acids using N-oxides. organic-chemistry.org |

Ligand-Promoted Organic Group Migration in Four-Coordinate Boron Complex Formation

A novel, metal-free synthetic route to four-coordinate boron(III) complexes utilizes a ligand-promoted organic group migration between boronic acids. nih.gov This method provides a one-pot synthesis that avoids the use of organometallic reagents like organolithiums or Grignards, which can limit the functional group tolerance of the reaction. nih.gov

The proposed mechanism suggests the formation of a boronic anhydride (B1165640) intermediate from the starting boronic acids. In the presence of a bidentate ligand (such as N,O-, N,N-, or O,O-bidentate ligands), a tetrahedral boron 'ate' complex is formed. nih.gov This complex is capable of transferring an organic group, such as the p-tolyl group from this compound, to the adjacent sp²-hybridized boron atom within the boronic anhydride structure. nih.govresearchgate.net This key migration step results in the formation of the stable, four-coordinate boron complex. The process is applicable to a wide range of boronic acids and bidentate ligands, offering a versatile method for producing materials with potential applications in optoelectronics and biomedical imaging. nih.gov

| Bidentate Ligand | Boronic Acid Reactant 1 | Boronic Acid Reactant 2 | Product Yield (%) |

| 8-Hydroxyquinoline | Phenylboronic acid | 4-Methoxyphenylboronic acid | 79 |

| 8-Hydroxyquinoline | Phenylboronic acid | 4-Chlorophenylboronic acid | 72 |

| Salicylaldehyde | Phenylboronic acid | 4-Methoxyphenylboronic acid | 93 |

| N-phenylethanolamine | Phenylboronic acid | 4-Methoxyphenylboronic acid | 96 |

| Data derived from research on ligand-promoted organic group migration for the synthesis of four-coordinate boron complexes. nih.govresearchgate.net |

Applications of 1 P Tolylpyrazole 4 Boronic Acid in Advanced Research Domains

Contributions to Medicinal Chemistry and Drug Discovery

The unique combination of a pyrazole (B372694) nucleus and a boronic acid functional group positions 1-p-Tolylpyrazole-4-boronic acid as a valuable starting material for creating novel therapeutic agents. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. researchgate.netmdpi.com The boronic acid group is a key pharmacophore that can form reversible covalent bonds with target proteins, enhancing binding affinity and inhibitory potential. nih.govnih.govnih.gov

Design and Synthesis of Bioactive Boronic Acid Derivatives

The structure of this compound allows for its use as a foundational scaffold in synthesizing a variety of bioactive compounds. Researchers leverage its pyrazole core and boronic acid group to design molecules aimed at specific biological targets. nih.gov

The pyrazole scaffold is a key feature in many compounds designed as anticancer agents. nih.govnih.gov Derivatives of pyrazole have been shown to inhibit tubulin polymerization, a critical process for cell division, making it a prime target for cancer therapy. researchgate.netbioworld.comresearchgate.net For instance, a series of 3-amino-5-phenylpyrazole derivatives demonstrated the ability to inhibit tubulin polymerization by targeting the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and apoptosis in cancer cells. bioworld.com Another study highlighted pyrazoline derivatives as potent inhibitors of tubulin polymerization, with some compounds showing activity comparable to the well-known inhibitor, Colchicine. nih.gov

The general mechanism involves these pyrazole-containing molecules binding to tubulin, which disrupts the formation of microtubules. This interference with the cellular skeletal structure ultimately triggers programmed cell death in rapidly dividing cancer cells. bioworld.comresearchgate.net The p-tolyl group on the this compound scaffold can contribute to the necessary hydrophobic interactions within the binding pocket of target proteins.

Table 1: Examples of Pyrazole Derivatives as Tubulin Polymerization Inhibitors

| Compound Class | Target | Key Findings | Citations |

|---|---|---|---|

| 3-Amino-5-phenylpyrazole derivatives | Tubulin (Colchicine-binding site) | Inhibited tubulin polymerization (IC50=1.87 µM), induced G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells. | bioworld.com |

| Pyrazoline derivatives | Tubulin | Showed potent inhibition of tubulin polymerization, comparable to Colchicine, and induced apoptosis. | nih.gov |

| Pyrazole-oxindole derivatives | Tubulin | Exhibited anti-tubulin activities with IC50 values in the micromolar range (5.90–9.20 μM). | mdpi.com |

This table is for illustrative purposes and shows the potential of the pyrazole scaffold in anticancer research.

The boronic acid functional group is of significant interest in the development of antiviral agents. rsc.org Its ability to form multiple hydrogen bonds or reversible covalent adducts can enhance binding to viral enzymes, even those with resistance mutations. nih.gov

In the context of HIV, boronic acid derivatives have been explored as potent inhibitors of key viral enzymes. One strategy involves replacing the aniline (B41778) moiety in established HIV-1 protease inhibitors like darunavir (B192927) with a phenylboronic acid group. nih.govnih.gov This modification led to a derivative with a 20-fold increase in affinity for the wild-type HIV-1 protease and maintained high affinity for a drug-resistant variant. nih.gov The boronic acid group was found to participate in three crucial hydrogen bonds within the enzyme's active site. nih.gov

Furthermore, novel boronate-containing diarylpyrimidine (DAPY) derivatives have been synthesized and identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov Several of these compounds showed significant activity against wild-type HIV-1 and a range of mutant strains, acting as typical NNRTIs by inhibiting the HIV-1 reverse transcriptase enzyme. mdpi.comnih.gov The unique glycan-binding property of boronic acids can also be utilized to interfere with the virus's entry into host cells, presenting another avenue for antiviral drug design. nih.govnih.gov

The structural motifs within this compound are relevant to the development of antimicrobial agents. The pyrazole nucleus is present in various compounds that have been synthesized and evaluated for antibacterial and antifungal activities. mdpi.com For example, certain pyrazole-3-carboxylic acid derivatives have shown inhibitory effects against various bacterial strains, while others have demonstrated activity against fungal pathogens like Candida species. mdpi.com

The boronic acid moiety is particularly effective as an inhibitor of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govmdpi.com Boronic acids act as transition-state analogs, reversibly binding to the catalytic serine residue in the active site of serine-based β-lactamases. nih.govnih.gov This mechanism prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy. The development of boronic acid-based β-lactamase inhibitors, such as vaborbactam, highlights the clinical success of this strategy. mdpi.commdpi.com

In antifungal research, various pyrazole carboxamide and carboxylate derivatives have been synthesized and tested against phytopathogenic fungi, with some compounds showing notable activity. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative, in particular, exhibited significant antifungal activity against Rhizoctonia solani. nih.gov

The ability of the boronic acid group to interact with serine and threonine residues makes it a powerful tool for designing enzyme inhibitors. nih.gov

Proteasome Inhibition: Boronic acid-containing peptides are a well-established class of proteasome inhibitors. The drug Bortezomib, a dipeptidyl boronic acid, functions by having its boron atom form a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome. nih.govacs.orgnih.gov This inhibition disrupts protein degradation pathways, leading to apoptosis in cancer cells. nih.gov The development of peptidyl boronic acids has been a major focus, with research showing K(i) values in the nanomolar range for the best inhibitors. nih.gov Given this precedent, the this compound scaffold is a candidate for developing new, potentially more selective proteasome inhibitors. nih.gov

Beta-Lactamase Inhibition: As mentioned previously, boronic acids are potent inhibitors of serine β-lactamases. nih.govmdpi.com They effectively mimic the tetrahedral transition state of β-lactam hydrolysis. mdpi.com The versatility of the boronic acid scaffold allows for extensive modification to improve interactions with the active sites of various β-lactamases, including Class A and C enzymes. nih.gov

CDK9 Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their inhibition is a key strategy in cancer therapy. nih.gov The pyrazole scaffold is a core component of many known kinase inhibitors, including those targeting CDKs. nih.govmdpi.com For instance, the compound AT7519, a pyrazole derivative, has been identified as a selective CDK9 inhibitor. nih.gov CDK9, as part of the P-TEFb complex, plays a vital role in transcription elongation by phosphorylating RNA Polymerase II. mdpi.comnih.govresearchgate.net Inhibiting CDK9 can downregulate the transcription of key oncogenes. medchemexpress.com While direct studies linking this compound to CDK9 are not prominent, its pyrazole core makes it a highly relevant scaffold for designing novel and selective CDK9 inhibitors. nih.gov

Table 2: Boronic Acid and Pyrazole Derivatives as Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Mechanism/Key Finding | Citations |

|---|---|---|---|

| Peptidyl Boronic Acids (e.g., Bortezomib) | Proteasome | Forms a covalent complex with the active site threonine, inhibiting chymotrypsin-like activity. | nih.govacs.orgnih.gov |

| Boronic Acid Derivatives (e.g., Vaborbactam) | β-Lactamase (Serine-based) | Acts as a reversible, competitive inhibitor by mimicking the hydrolytic transition state. | nih.govnih.govmdpi.com |

| Pyrazole Derivatives (e.g., AT7519) | Cyclin-Dependent Kinase 9 (CDK9) | Selectively inhibits CDK9, leading to the resolution of neutrophilic inflammation in research models. | nih.gov |

Molecular Recognition and Ligand Binding Studies in Biological Systems

The effectiveness of this compound as a scaffold in drug design is rooted in the principles of molecular recognition. nih.govnih.govresearchgate.net The boronic acid functional group is particularly adept at forming specific interactions with biological targets. nih.gov

A key interaction is the formation of reversible, five-membered boronate esters with molecules containing cis-diol motifs, which are abundant in biological systems, such as in saccharides and glycoproteins. nih.govnih.gov This specific binding capability has been exploited to create chemical receptors for sensing and detecting various analytes. nih.gov

Beyond diols, the boron atom in boronic acids is a Lewis acid, allowing it to form dative covalent bonds with nucleophilic amino acid residues, most notably the serine in the active sites of serine proteases. nih.govnih.gov This interaction is central to the inhibitory mechanism of boronic acid-based drugs against enzymes like β-lactamases. nih.gov Furthermore, the boronic acid group is a proficient hydrogen bond donor and acceptor, which allows it to form extensive and robust hydrogen-bonding networks with target proteins. This was demonstrated in the design of an HIV-1 protease inhibitor where the boronic acid moiety formed multiple, short, and highly covalent hydrogen bonds, significantly enhancing binding affinity. nih.gov These varied and specific binding capabilities make boronic acid-containing compounds powerful tools for studying and modulating biological systems. nih.gov

Innovations in Materials Science and Advanced Functional Materials

The rigid, planar structure of the pyrazole ring combined with the versatile reactivity of the boronic acid group makes this compound a promising building block for novel functional materials.

Organic electronic materials are sought after for applications in flexible displays, printable circuits, and large-area solar cells. Heterocyclic compounds, including pyrazoles, are widely explored as core components in the design of organic semiconductors. The this compound structure can be readily modified via the boronic acid handle, most commonly through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic extension of the π-conjugated system by coupling it with other aromatic units, a key strategy for tuning the electronic properties (e.g., HOMO/LUMO energy levels, band gap) of the material to suit specific device requirements. While direct integration of this specific compound is not widely documented, its structural motifs are highly relevant to the field of organic electronics.

Boronic acid-functionalized materials are at the forefront of developing "smart" materials that respond to chemical stimuli with a detectable output, such as a change in color or fluorescence. nih.gov The interaction between the boronic acid group and diols can be harnessed to modulate the photophysical properties of a fluorophore.

For example, a fluorescent molecule can be designed where the boronic acid group quenches its fluorescence. When a target analyte like glucose binds to the boronic acid, the boronate ester formation can disrupt this quenching mechanism, leading to a "turn-on" fluorescent signal. nih.gov This principle has been used to create fluorescent biosensors for detecting glycoproteins and other biological species. nih.gov Materials incorporating this compound could therefore be developed into responsive hydrogels or films for sensing applications.

Advancements in Chemical Sensing and Biosensor Technologies

The development of sensitive and selective sensors for biologically and environmentally important analytes is a major goal of analytical science. Boronic acid-based materials have been extensively used as synthetic receptors for the specific recognition of cis-diol-containing species. nih.gov

The reversible and specific nature of the boronic acid-diol interaction makes this compound an excellent candidate for the recognition element in biosensors. nih.govnih.gov These sensors can operate through various transduction mechanisms:

Electrochemical Sensors: A boronic acid can be modified with a redox-active molecule (like ferrocene). When this conjugate binds to a diol-containing target that is immobilized on an electrode, it brings the redox label close to the electrode surface, generating a measurable electrochemical signal. nih.gov

Fluorescence-Based Sensors: As described previously, the binding event between the boronic acid and a target diol can be converted into a change in fluorescence intensity or emission wavelength. nih.gov This approach is valued for its high sensitivity.

Colorimetric Sensors: Binding can induce a color change in a reporter molecule, allowing for visual detection without the need for sophisticated instrumentation.

The versatility of these sensing platforms allows for the detection of a wide array of targets, from saccharides to glycoproteins and even whole bacteria, by targeting the carbohydrates on their cell surfaces. nih.gov

Boronic Acid-Based Recognition Elements for Selective Analyte Detection

The boronic acid group is a key functional component that enables the use of this compound and its derivatives as recognition elements for the selective detection of certain analytes. Boronic acids are known to interact specifically and reversibly with molecules containing 1,2- or 1,3-diol groups, forming stable five or six-membered cyclic esters. mdpi.comnih.gov This characteristic makes them excellent candidates for creating synthetic receptors for diol-containing species, which are prevalent in many biologically significant molecules. mdpi.comnih.gov

This targeted binding mechanism offers an alternative to traditional biological recognition elements like antibodies, which can be costly and have stringent storage requirements. mdpi.com The ability to design and synthesize boronic acid-based receptors provides a versatile platform for detecting a wide range of biologically important substances, including ribonucleic acids, glycans, and glycoproteins. mdpi.com

Development of Fluorescent and Electrochemical Sensing Platforms

The unique recognition properties of boronic acids are being harnessed to create sophisticated fluorescent and electrochemical sensing platforms.

Fluorescent Sensors: When a boronic acid-containing fluorophore binds to a diol-containing analyte, it can lead to significant changes in its fluorescence properties, such as intensity or emission wavelength. rsc.orgnih.gov This phenomenon, often based on mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), allows for the development of "turn-on" or "turn-off" fluorescent sensors. rsc.orgmdpi.com Pyrazole derivatives, in particular, have shown promise in the design of fluorescent sensors for various metal ions. rsc.orgnih.gov For instance, pyrazole-based sensors have been developed to selectively detect ions like Zn2+, Cd2+, Fe3+, and Fe2+ with significant changes in fluorescence emission. rsc.org

Electrochemical Sensors: The binding of an analyte to a boronic acid immobilized on an electrode surface can alter the electrochemical properties of the system, providing a detectable signal. rsc.orgelectrochemsci.org These sensors can be designed in several ways. One approach involves using boronic acid derivatives that are themselves redox-active, where binding to an analyte causes a shift in the redox potential. rsc.orgelectrochemsci.org Another strategy is to modify an electrode with a boronic acid to capture the target analyte, and then use a secondary, redox-active probe that binds to the captured analyte to generate a signal. electrochemsci.org These electrochemical sensors offer a direct conversion of a biological binding event into an electronic signal, making them attractive for various analytical applications. rsc.org

Application in Biochemical Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a powerful analytical technique used for the separation and analysis of various biomolecules, including glycoproteins. nih.govresearchgate.net Boronic acid affinity chromatography, a technique that utilizes the reversible covalent interaction between boronic acids and the cis-diol groups of carbohydrates, can be integrated with CE for the selective separation and analysis of glycoproteins. capes.gov.brnih.gov

In this context, this compound and similar compounds can be used to functionalize stationary phases or as additives in the running buffer. This allows for the specific retention and separation of glycoproteins from complex mixtures based on the presence and accessibility of their glycan moieties. capes.gov.br This approach is valuable for characterizing the heterogeneity of glycoproteins, which can arise from variations in their sugar chains. nih.govresearchgate.net

Utilization in Responsive Hydrogel Systems for Molecular Detection

Responsive hydrogels are "smart" materials that can undergo significant changes in their physical properties in response to specific stimuli, such as pH, temperature, or the presence of a particular molecule. researchgate.netrsc.org Boronic acids are increasingly being incorporated into hydrogel networks to create systems that are responsive to sugars like glucose. nih.govrsc.orgmit.edu

The crosslinking of the hydrogel can be designed to be dependent on the formation of boronate esters with diol-containing molecules. researchgate.netnih.gov For example, a hydrogel can be formed by crosslinking a polymer like poly(vinyl alcohol) (PVA) with a molecule containing two boronic acid groups. rsc.org When a target sugar is introduced, it can compete for the boronic acid binding sites, leading to a change in the hydrogel's structure, such as swelling or shrinking. nih.govnih.gov This change can be visually observed or measured, forming the basis of a sensor. These glucose-responsive hydrogels hold great promise for applications such as continuous glucose monitoring. rsc.org

Coordination Chemistry of Pyrazole Boronic Acid Derivatives

The pyrazole moiety in this compound also plays a crucial role in its coordination chemistry, allowing for the formation of complexes with various metal ions.

Synthesis and Characterization of Four-Coordinate Boron(III) Complexes

Four-coordinate boron(III) complexes are of significant interest due to their potential applications as luminescent materials. nih.govnih.gov The synthesis of these complexes often involves the reaction of a boronic acid with a bidentate ligand containing atoms that can coordinate to the boron center. nih.govmdpi.com A novel, metal-free, one-pot synthesis method has been developed for creating four-coordinate organoboron compounds from boronic acids and bidentate ligands. nih.govnih.gov This method relies on a ligand-assisted organic group migration between boronic acids. nih.gov

The resulting four-coordinate boron complexes often exhibit a tetrahedral geometry around the boron atom. mdpi.com These complexes can be characterized using various techniques, including single-crystal X-ray diffraction, NMR spectroscopy (¹H and ¹¹B), and IR spectroscopy. nih.govmdpi.com

Investigations into Metal-Ligand Interactions and Chelation Properties

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can donate their lone pair of electrons to a metal center, forming a coordinate bond. The specific nature of the metal-ligand interactions and the resulting chelation properties depend on the structure of the pyrazole-containing ligand and the identity of the metal ion. researchgate.netnih.gov

The study of these interactions is crucial for understanding the stability and properties of the resulting metal complexes. Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise coordination geometry and bond lengths within these complexes. researchgate.netnih.gov The coordination chemistry of pyrazole-boronic acid derivatives is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry.

Theoretical and Computational Investigations of 1 P Tolylpyrazole 4 Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyrazole-containing compounds. researchgate.netresearchgate.net For 1-p-Tolylpyrazole-4-boronic acid, these calculations can predict molecular geometry, orbital energies, and electrostatic potential, which are key to understanding its chemical behavior.

The electronic properties of pyrazole (B372694) derivatives are significantly influenced by the substituents on the pyrazole ring. mdpi.com The presence of the p-tolyl group at the N1 position and the boronic acid group at the C4 position of the pyrazole ring in this compound will dictate its electronic distribution and reactivity. The tolyl group, being an electron-donating group, can influence the electron density of the pyrazole ring system.

Key parameters derived from quantum chemical studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For pyrazole derivatives, these calculations help in understanding their potential as inhibitors or in other biological activities. researchgate.netnih.gov

While specific DFT data for this compound is not widely published, analogous studies on similar pyrazole derivatives provide a framework for what to expect. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map, another important output of these studies, would visualize the electron density distribution and help in identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives

| Parameter | Description | Typical Findings for Pyrazole Derivatives |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Varies with substitution, influencing interaction with electron-deficient species. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Lower LUMO energy suggests better electron-accepting properties. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap often correlates with higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps in identifying reactive sites for intermolecular interactions. |

Note: The values in this table are illustrative and based on general findings for pyrazole derivatives, not specific to this compound.

Molecular Docking and Interaction Affinity Modeling in Biological Target Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is widely used in drug discovery to screen potential inhibitors for various protein targets. nih.govnih.govresearchgate.net Pyrazole derivatives have been identified as privileged scaffolds in medicinal chemistry, showing inhibitory activity against a range of protein kinases and other enzymes. mdpi.comconnectjournals.com

For this compound, molecular docking studies would be crucial to explore its potential as an inhibitor of specific biological targets. The pyrazole core can participate in hydrogen bonding interactions, while the p-tolyl group can engage in hydrophobic interactions within a protein's binding pocket. mdpi.com The boronic acid moiety is of particular interest as it can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of certain enzymes, a property exploited in the design of potent inhibitors. nih.govnih.gov

Docking studies on pyrazole derivatives have shown their potential to inhibit targets like receptor tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases (CDKs), and Aurora kinases. nih.govnih.gov For instance, studies on pyrazole derivatives as VEGFR-2 inhibitors have revealed key interactions with amino acid residues in the ATP-binding pocket. nih.gov Similarly, pyrazole-based compounds have been designed as potent Aurora kinase inhibitors, with docking models showing hydrogen bond formation within the kinase's active site. nih.gov

Table 2: Potential Biological Targets for Pyrazole Boronic Acid Derivatives

| Target Class | Specific Examples | Rationale for Interaction |

| Protein Kinases | VEGFR-2, Aurora Kinases, CDKs | Pyrazole scaffold mimics the hinge-binding motifs of ATP. mdpi.comnih.govnih.gov |

| Proteases | Serine Proteases | Boronic acid can form a covalent bond with the catalytic serine residue. nih.gov |

| Other Enzymes | Dihydrofolate Reductase (DHFR) | Pyrazole derivatives have shown inhibitory activity against DHFR. researchgate.net |

Note: This table lists potential targets based on studies of related pyrazole and boronic acid compounds.

pKa Prediction and Acidity Analysis of Boronic Acid and its Esters

The acidity of the boronic acid group, quantified by its pKa value, is a critical parameter that influences its behavior in biological systems and its reactivity in chemical synthesis. nih.govnih.gov Boronic acids are Lewis acids, and their pKa is a measure of the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solution. nih.gov This equilibrium is important for interactions with diols, including those found in saccharides and some amino acid side chains. nih.gov

For arylboronic acids, the pKa value is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups increase the pKa. nih.gov The p-tolyl group in this compound is electron-donating, which would be expected to result in a higher pKa compared to unsubstituted phenylboronic acid.

Computational methods are increasingly used to predict the pKa of boronic acids. mdpi.comnih.govmrupp.info These methods can provide valuable estimates, especially when experimental data is unavailable. For this compound, a predicted pKa value of 7.17 has been reported. Current time information in Edmonton, CA. This value suggests that at physiological pH (around 7.4), a significant fraction of the compound will exist in the anionic boronate form.

Boronic acids can form esters, such as pinacol (B44631) esters, which are often used as stable derivatives for storage and in chemical reactions like the Suzuki-Miyaura cross-coupling. nbinno.com The acidity and reactivity of these esters are different from the free boronic acid.

Table 3: Acidity Data for this compound and Related Compounds

| Compound | pKa Value | Method | Reference |

| This compound | 7.17 | Predicted | Current time information in Edmonton, CA. |

| Phenylboronic acid | 8.8 | Experimental | mdpi.com |

Note: The pKa value for this compound is a predicted value.

Crystal Engineering and Intermolecular Interaction Analysis in Solid-State Structures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. nih.gov For this compound, X-ray crystallography would reveal its three-dimensional structure and the packing of molecules in the crystal lattice.

The solid-state structure would be stabilized by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant interaction, involving the boronic acid's hydroxyl groups and the pyrazole's nitrogen atoms. nih.gov Boronic acids are known to form hydrogen-bonded dimers or extended networks in the solid state. nih.gov

In addition to classical hydrogen bonds, other non-covalent interactions such as π-π stacking between the pyrazole and tolyl rings, and C-H···π interactions can play a significant role in the crystal packing. rsc.org The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

While a crystal structure for this compound is not publicly available, data from related structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, provides insights into the types of interactions that can be expected. nih.gov Studies on other pyrazole derivatives also highlight the importance of various intermolecular forces in their crystal structures. researchgate.netnih.gov

Table 4: Common Intermolecular Interactions in Pyrazole and Boronic Acid Crystal Structures

| Interaction Type | Description | Potential Role in this compound |

| O-H···N Hydrogen Bond | Between boronic acid hydroxyl and pyrazole nitrogen. | Key interaction for forming primary structural motifs. |

| O-H···O Hydrogen Bond | Between boronic acid hydroxyl groups of adjacent molecules. | Can lead to the formation of dimers or chains. |

| π-π Stacking | Between the aromatic pyrazole and tolyl rings. | Contributes to the stabilization of the crystal lattice. |

| C-H···π Interaction | Between C-H bonds and the aromatic rings. | Further stabilizes the three-dimensional packing. |

Note: This table outlines potential intermolecular interactions based on the functional groups present in the molecule and data from related crystal structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。